2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one
Overview
Description
“2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one” is a chemical compound with the molecular formula C16H11N3O and a molecular weight of 261.28 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring fused with a quinoline ring .Physical and Chemical Properties Analysis
This compound is a solid at room temperature. It has a predicted boiling point of approximately 388.9°C at 760 mmHg and a predicted density of approximately 1.3 g/cm^3. Its refractive index is predicted to be n 20D 1.73 .Scientific Research Applications
Antagonistic Activity on Human A3 Adenosine Receptors
A study explored the synthesis and biological evaluation of a class of 2-phenyl-2,5-dihydro-pyrazolo[4,3-c]quinolin-4-ones, highlighting their potential as A(3) adenosine receptor antagonists. Through a design process based on the Kira-Vilsmeier reaction, compounds with nanomolar range affinity for the A(3) adenosine receptor were identified. The research introduced various substituents on the 2-phenyl ring, achieving optimal activity and selectivity. This discovery represents a new family of in vitro selective antagonists for the adenosine A(3) receptor, suggesting potential therapeutic applications in conditions where modulation of this receptor is beneficial (Baraldi et al., 2005).
Apoptosis Induction in Cancer Cells
Another significant application is demonstrated by the synthesis and SAR (structure-activity relationship) study of N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines, which act as potent inducers of apoptosis in cancer cells. These compounds have shown effectiveness against several human solid tumors, indicating a promising avenue for the development of novel anticancer agents. The discovery process involved cell- and caspase-based HTS assays, leading to compounds with low nanomolar EC(50) values in cancer cells (Zhang et al., 2008).
Antioxidant Properties
The antioxidant properties of novel 1,3,4,2-oxadiazaphosphepino[6,7-c]quinolinones and pyrazolo[3,4:4′,3′]quinolino[5,1-c][1,4,2]oxazaphosphinine have been investigated, revealing compounds with higher antioxidant activities than standard antioxidants. This research offers insights into the potential of these compounds in combating oxidative stress-related diseases (Hassan et al., 2017).
Synthesis and Biological Activities
Further studies have focused on the synthesis of 4-hydroxy-2(1H)-quinolone derived chalcones, pyrazolines, and their antimicrobial and in silico antimalarial evaluations. Some derivatives were found to have potent antimalarial and moderate antimicrobial activities, highlighting the potential of these compounds in addressing parasitic infections and bacterial diseases (Sarveswari et al., 2014).
Ligands for the Estrogen Receptor
The preparation of pyrazolo[4,3-c]quinoline derivatives as potential ligands for the estrogen receptor has also been reported. This work aimed at creating novel classes of pyrazolo[4,3-c]quinoline derivatives to explore their potential in modulating estrogen receptor activity, which could have implications for hormone-related diseases (Kasiotis et al., 2006).
Properties
IUPAC Name |
2-phenyl-5H-pyrazolo[3,4-c]quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O/c20-16-15-13(12-8-4-5-9-14(12)17-16)10-19(18-15)11-6-2-1-3-7-11/h1-10H,(H,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMLHIIGSRUCOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C3C4=CC=CC=C4NC(=O)C3=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407182 | |
Record name | 2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49680562 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
109740-09-2 | |
Record name | 2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenyl-2H,4H,5H-pyrazolo[3,4-c]quinolin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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